N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound with a molecular formula of C15H18N2O5S and a molecular weight of 338.4 g/mol. This compound is characterized by the presence of a furan ring, a methanesulfonyl group, and a methoxy-phenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative. The final step involves the coupling of this intermediate with 2-methoxy-phenyl acetic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the methanesulfonyl group results in a methyl-substituted compound .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide: Similar structure but with an acrylamide group instead of an acetamide group.
N-Furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O5S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C15H18N2O5S/c1-21-14-8-4-3-7-13(14)17(23(2,19)20)11-15(18)16-10-12-6-5-9-22-12/h3-9H,10-11H2,1-2H3,(H,16,18) |
InChI Key |
JJXJCGXULYOCSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.